molecular formula C10H13N B1267971 7-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 58960-03-5

7-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1267971
CAS No.: 58960-03-5
M. Wt: 147.22 g/mol
InChI Key: SYFXGQYGECZNFQ-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurological Research

Tetrahydroquinolines, including variants like 7-Methyl-1,2,3,4-tetrahydroquinoline, have been explored in neurological research. A study by Niwa et al. (1987) identified tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in human brains, noting their increased levels in parkinsonian brains. This suggests their potential role as endogenous neurotoxins, relevant to Parkinson's disease research (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

Pharmaceutical Synthesis

1,2,3,4-Tetrahydroquinolines are key structural elements in many natural products and pharmaceuticals. Wang et al. (2009) highlighted their role in the synthesis of bioactive alkaloids and antibacterial drugs, exemplified by (+)-galipinine and (S)-flumequine (Wang, Li, Wu, Pettman, & Xiao, 2009).

Cancer Research

A patent review by Singh and Shah (2017) discussed tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline derivatives, in therapeutic applications, particularly in cancer treatment. The review highlighted the role of these compounds in anticancer drug discovery, such as in the development of trabectedin for soft tissue sarcomas (Singh & Shah, 2017).

Mass Spectral Analysis

Draper and Maclean (1968) conducted mass spectral studies on tetrahydroquinolines, providing insights into their fragmentation mechanisms. This research is crucial for understanding the chemical behavior of tetrahydroquinolines, including this compound (Draper & Maclean, 1968).

Mechanism of Action

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .

Safety and Hazards

7-Methyl-1,2,3,4-tetrahydroquinoline should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam. Store the container tightly closed in a dry, cool and well-ventilated place .

Future Directions

Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFXGQYGECZNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332546
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-03-5
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
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Synthesis routes and methods I

Procedure details

To a cooled solution of 7-methyl quinoline (5.00 g, 35 mmol) and nickel (II) chloride hexahydrate (1.40 g, 6 mmol) in methanol (130 mL) was added sodium borohydride (5.50 g, 140 mmol) portionwise. The reaction mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours. Hydrochloric acid (2N, 200 mL) was added to the black residue and the mixture stirred at room temperature until disappearance of the black precipitate. The acidic solution was neutralized with concentrated ammonium hydroxide and extracted with ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate, filtered and evaporated to give 5.28 g of 7-methyl-1,2,3,4-tetrahydro-quinoline (100%), used without further purification. A mixture of 7-methyl-1,2,3,4-tetrahydro-quinoline (1.20 g, 8.2 mmol), potassium carbonate (2.3 g, 16.4 mmol) and isopropyl iodide (3.3 mL, 32.8 mmol) in N,N-dimethylformamide (10 mL) was heated at 60° C. with stirring for 24 hours. The solution was cooled to room temperature and washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to give 1.28 g (82%) of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline. To a solution of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (1.04 g, 5.5 mmol) in dichloromethane was added tetrabutylammonium tribromide (2.65 g, 5.5 mmol) and the solution stirred at room temperature for 5 hours. The solution was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was chromatographed and silica gel (ethyl acetate/hexane, 1:9) to give 1.00 g of 6-bromo-1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-methylquinoline (2.00 g) in methanol (40 ml), 10% palladium on activated carbon (200 mg) was added and stirred overnight under a hydrogen atmosphere (60 psi) at room temperature. After the reaction mixture was filtered through celite, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 10:1) to give the titled compound, i.e., 7-methyl-1,2,3,4-tetrahydroquinoline (2.05 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.